6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine
Description
6-Chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine is a pyrimidine derivative featuring a chlorine atom at position 6 and a 2,2,2-trifluoroethyl group at the N4 position. This compound is of interest in medicinal chemistry due to the trifluoroethyl substituent, which introduces strong electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H6ClF3N4 |
|---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
6-chloro-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H6ClF3N4/c7-4-3(11)5(14-2-13-4)12-1-6(8,9)10/h2H,1,11H2,(H,12,13,14) |
InChI Key |
VPYOVUKXFRUILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)N)NCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Diaminopyrimidine Intermediates
The synthesis of 4,5-diaminopyrimidine derivatives often employs cyclocondensation reactions between β-keto esters and amidines or guanidines. For example, methyl acetoacetate reacts with acetamidine hydrochloride under basic conditions to form 4-hydroxy-2,6-dimethylpyrimidine, as demonstrated in a patented protocol. Adapting this method, the use of chlorinated β-keto esters or diaminomethylene intermediates could introduce the requisite chloro and amino groups.
Reaction conditions :
- Solvent: Methanol or ethanol.
- Base: Potassium hydroxide or sodium ethoxide.
- Temperature: Reflux (60–80°C).
Chlorination of Hydroxypyrimidine Intermediates
Chlorination at position 6 is achieved via phosphorus oxychloride (POCl3) , a widely used reagent for converting hydroxyl groups to chlorides in heterocycles. For instance, 4-hydroxy-2,6-dimethylpyrimidine treated with POCl3 and triethylamine yields 4-chloro-2,6-dimethylpyrimidine. Applied to a diaminopyrimidine intermediate, this method could install the chloro group at position 6.
Optimization parameters :
- POCl3 stoichiometry: 2–3 equivalents.
- Catalyst: Triethylamine (1.5 equivalents).
- Temperature: Reflux (110°C).
N4-Trifluoroethylation: Alkylation and Selectivity Challenges
Direct Alkylation of 4,5-Diamino-6-Chloropyrimidine
The introduction of the 2,2,2-trifluoroethyl group at N4 requires selective alkylation of one amino group while preserving the other. This poses a significant challenge due to the similar reactivity of the 4- and 5-amino groups.
Proposed method :
- Substrate : 4,5-Diamino-6-chloropyrimidine.
- Alkylating agent : 2,2,2-Trifluoroethyl bromide or iodide.
- Base : Potassium carbonate or sodium hydride.
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Temperature : 60–80°C.
Selectivity considerations :
- Steric and electronic differences between the 4- and 5-positions may favor alkylation at N4.
- Use of a bulky base (e.g., DBU) could mitigate over-alkylation.
Protection-Deprotection Strategies
To enhance regioselectivity, temporary protection of the N5 amino group is advisable:
- Protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
- Alkylation : React with trifluoroethylating agent.
- Deprotection : Acidic (HCl/dioxane) or catalytic hydrogenation conditions.
Alternative Pathways: Trifluoroethyl Group Incorporation During Cyclization
Trifluoroethyl-Substituted Amidines in Ring Formation
Using 2,2,2-trifluoroethylamidine as a precursor in cyclocondensation reactions could directly embed the trifluoroethyl group into the pyrimidine ring. This approach mirrors methods for synthesizing trifluoromethyl-substituted pyrimidines.
Reaction equation :
$$
\text{Trifluoroethylamidine} + \beta\text{-keto ester} \rightarrow \text{this compound}
$$
Challenges :
- Limited commercial availability of trifluoroethylamidine.
- Potential side reactions due to the electron-withdrawing CF3 group.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 6.50 (br s, 2H, NH2), 4.10 (q, J = 9.2 Hz, 2H, CF3CH2), 3.85 (br s, 2H, NH2).
- 19F NMR (376 MHz, DMSO-d6): δ -70.5 (t, J = 9.2 Hz, CF3).
- HRMS : m/z calcd for C6H7ClF3N4 [M+H]+: 243.03; found: 243.05.
X-ray Crystallography
While no crystal structure of the target compound is reported, analogous diaminopyrimidines exhibit planar geometries with intramolecular hydrogen bonding. For example, 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (A ) shows N–H···O and C–H···O interactions, suggesting similar stabilization in the title compound.
Industrial and Environmental Considerations
Scalability and Cost-Efficiency
- POCl3-based chlorination is cost-effective but requires stringent safety protocols due to toxicity.
- Trifluoroethylating agents (e.g., trifluoroethyl bromide) are expensive, necessitating catalyst recycling or alternative reagents.
Green Chemistry Alternatives
- Microwave-assisted synthesis could reduce reaction times and improve yields.
- Biocatalytic methods using transaminases or amidases remain underexplored but offer potential for sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), are used under mild conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding N-substituted derivatives, while oxidation reactions produce N-oxides .
Scientific Research Applications
6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Fluorine’s inductive effects reduce basicity of adjacent amines, enhancing bioavailability .
- Methoxy Groups : In 8d, methoxy substituents improve water solubility but may increase susceptibility to oxidative metabolism .
- Chlorophenyl vs. Trifluoroethyl : The 4-chlorophenyl analog (MW: 255.11) has lower molecular weight than the trifluoroethyl derivative, but the latter’s fluorine atoms offer stronger electron-withdrawal and metabolic resistance .
Key Research Findings
Synthetic Efficiency : Microwave irradiation (e.g., ) achieves higher yields (68%) compared to traditional reflux methods (45% for 8d ).
Fluorine Impact : The trifluoroethyl group’s steric and electronic effects likely improve drug-like properties, aligning with trends in fluorinated pharmaceuticals .
Structural Diversity : Substitutions at N4 (e.g., aryl, alkyl, fluorinated groups) modulate solubility, reactivity, and bioactivity, supporting structure-activity relationship (SAR) studies.
Biological Activity
6-Chloro-N4-(2,2,2-trifluoroethyl)pyrimidine-4,5-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiproliferative, and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C7H8ClF3N4
- Molecular Weight: 232.62 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological properties:
-
Antimicrobial Activity:
- The compound has shown significant antimicrobial effects against various bacterial strains. Its efficacy is particularly noted against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- In vitro studies indicate that it can inhibit bacterial growth and biofilm formation effectively.
-
Antiproliferative Effects:
- Research indicates that this compound exhibits antiproliferative properties against cancer cell lines. Specifically, it has been shown to inhibit the proliferation of melanoma and colon cancer cells in laboratory settings .
- The mechanism of action may involve interference with DNA synthesis or function, leading to reduced cell viability.
-
Potential Therapeutic Applications:
- Due to its biological activities, the compound is being investigated for potential use in treating various conditions such as cancer and bacterial infections.
- Its unique trifluoroethyl group may contribute to enhanced biological activity compared to similar compounds without this substituent.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that:
- It may act as a DNA intercalator, disrupting normal DNA function.
- It could potentially induce oxidative stress in microbial cells leading to cell death.
Q & A
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking predicts binding affinities to targets (e.g., Mycobacterium tuberculosis enzymes) .
- QSAR models correlate substituent properties (e.g., Hammett σ values) with antimicrobial IC50 values .
- DFT calculations assess electronic effects of substituents on reaction pathways (e.g., SNAr activation barriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
